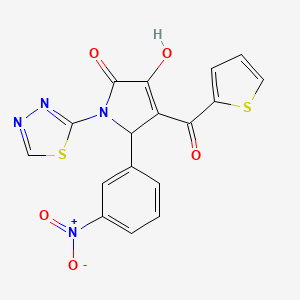
3-hydroxy-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of heterocyclic compounds that have garnered attention due to their varied biological activities and potential applications in medicinal chemistry. The presence of thiadiazole, pyrrolidone, and nitrophenyl groups in its structure suggests a possibility for diverse chemical reactivity and interactions with biological targets. Although specific studies directly discussing this compound are limited, research on similar compounds provides insights into their potential applications and chemical behavior.
Synthesis Analysis
The synthesis of compounds similar to the one typically involves multi-step reactions that might include condensation, cyclization, and nitration steps. For instance, the synthesis of pyrrolidine derivatives often employs reactions between amino acids and aldehydes, followed by cyclization (Androsov & Neckers, 2007; Nguyen & Vo Viet Dai, 2023). These syntheses can involve novel one-pot methodologies or more traditional stepwise approaches, depending on the desired structural features and functional groups.
Molecular Structure Analysis
The molecular structure of compounds containing the thiadiazole and pyrrolidone units has been extensively studied, often using NMR, X-ray diffraction, and computational methods to determine their conformations and stereochemistry (Rahmani et al., 2017; Kimbaris et al., 2004). These studies reveal the importance of the arrangement of substituents around the core structure for determining the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its nitrophenyl, thiadiazole, and pyrrolidone groups. These functionalities may undergo various chemical reactions, including nucleophilic substitution, reduction, and cycloaddition, offering a pathway to a range of derivatives with potential biological activity (Gein et al., 2015; Zohdi et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug design and material science. These properties can be assessed through techniques like X-ray crystallography and differential scanning calorimetry (Dani et al., 2013; Badr et al., 1981).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, can be inferred from the functional groups present in the compound. Studies on similar molecules highlight the role of nitro, thiadiazole, and pyrrol groups in dictating these properties, which are pivotal in drug-receptor interactions and the compound's overall biological activity (Soai & Mukaiyama, 1979; Gein & Mar'yasov, 2015).
属性
IUPAC Name |
4-hydroxy-2-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O5S2/c22-14(11-5-2-6-27-11)12-13(9-3-1-4-10(7-9)21(25)26)20(16(24)15(12)23)17-19-18-8-28-17/h1-8,13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPDMSZDTNRYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

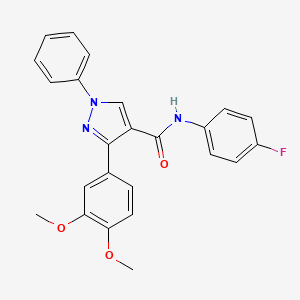
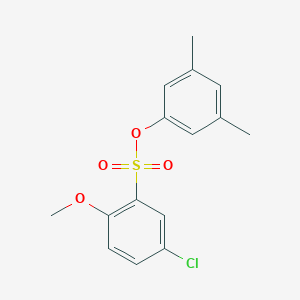
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)
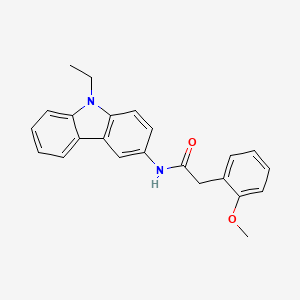
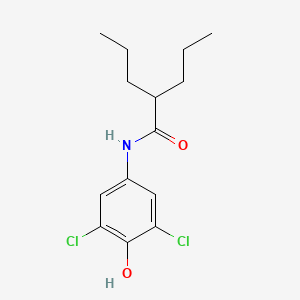
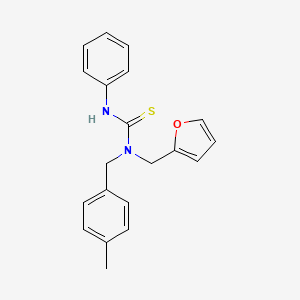
![1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)
![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5060289.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5060291.png)
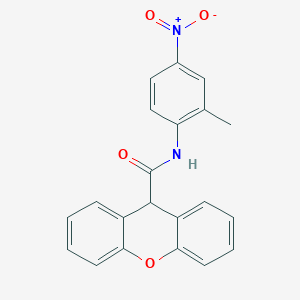

![1-[(2-phenylcyclopropyl)carbonyl]azepane](/img/structure/B5060323.png)